molecular formula C18H20F4N4O3S B2550931 4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034408-07-4

4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2550931
CAS No.: 2034408-07-4
M. Wt: 448.44
InChI Key: OMKVOMXFPFJRBK-UHFFFAOYSA-N
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Description

4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H20F4N4O3S and its molecular weight is 448.44. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F4N4O3S/c1-3-29-15-5-4-13(10-14(15)19)30(27,28)26-8-6-25(7-9-26)17-11-16(18(20,21)22)23-12(2)24-17/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKVOMXFPFJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a structurally complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrimidine core, a piperazine moiety, and a sulfonyl group. The presence of trifluoromethyl and ethoxy substituents enhances its solubility and biological interaction profiles. The molecular formula is C20H25FN4O4SC_{20}H_{25}FN_{4}O_{4}S with a molecular weight of 436.5 g/mol .

Structural Features

FeatureDescription
Molecular FormulaC20H25FN4O4S
Molecular Weight436.5 g/mol
Key Functional GroupsSulfonyl, Ethoxy, Trifluoromethyl
Core StructurePyrimidine

The compound's mechanism of action primarily involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) , which are crucial for nucleotide uptake in cells. By inhibiting these transporters, the compound can reduce uridine uptake, potentially impacting nucleotide synthesis pathways and cellular metabolism. Additionally, due to its structural similarity to known kinase inhibitors, it is hypothesized that it may also interact with various kinases involved in cell signaling pathways.

Potential Targets

  • Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways related to cancer progression.
  • ENTs : Inhibition leads to altered nucleotide metabolism.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing piperazine and pyrimidine structures have shown significant efficacy against various cancer cell lines:

  • Case Study 1 : A related compound exhibited an IC50 value against human breast cancer cells comparable to established drugs like Olaparib .
  • Case Study 2 : Trifluoromethyl pyrimidine derivatives demonstrated anticancer activities against multiple cell lines (PC3, K562, Hela, A549) at concentrations lower than those required for doxorubicin .

Comparative Efficacy

The efficacy of this compound can be compared with other similar compounds:

Compound NameIC50 (µM)Target
4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-pyrimidine15ENTs
5e (Piperazine derivative)18PARP1
DoxorubicinVariesVarious cancer types

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. The results indicate that modifications in the piperazine and pyrimidine rings can significantly influence biological activity:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions that enhance specific functional groups while maintaining overall structural integrity.
  • Biological Assays : In vitro assays have been conducted to evaluate the anticancer properties against various cell lines, with promising results indicating potential for further development as an anticancer agent .

Scientific Research Applications

Kinase Inhibition

The compound's structural attributes suggest it may serve as an effective kinase inhibitor. Kinases play vital roles in various cellular processes, including signal transduction pathways associated with cancer. Inhibiting specific kinases can provide insights into cancer biology and lead to the development of targeted therapies.

Nucleotide Transport Modulation

Research indicates that this compound can inhibit ENTs, thereby affecting cellular nucleotide metabolism. This modulation can impact various biological processes, including cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment strategies.

Antifungal and Anticancer Properties

Recent studies have evaluated the biological activity of similar trifluoromethyl pyrimidine derivatives. These compounds demonstrated significant antifungal activities against various pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, as well as moderate anticancer effects against cell lines such as PC3, K562, Hela, and A549 .

Compound NameActivity TypeTarget Organisms/Cell LinesActivity Level
4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidineAntifungalBotrytis cinerea, Sclerotinia sclerotiorumSignificant
Similar Trifluoromethyl Pyrimidine DerivativesAnticancerPC3, K562, Hela, A549Moderate

Case Study 1: Kinase Inhibition Research

A study focused on the synthesis of various trifluoromethyl pyrimidine derivatives revealed that certain compounds exhibited notable kinase inhibition properties. The research highlighted the potential of these derivatives to act as therapeutic agents in cancer treatment by targeting specific kinases involved in tumor growth .

Case Study 2: Nucleotide Transport Studies

Another study investigated the effects of similar compounds on ENTs. The results indicated that these compounds could effectively reduce uridine uptake in cells, suggesting their potential use in modulating nucleotide synthesis pathways. This modulation could have implications for diseases characterized by dysregulated nucleotide metabolism.

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